-Methylpiperidin-4-one, also known as 3-methyl-4-piperidone, is a cyclic organic compound belonging to the class of piperidines. It is a six-membered ring structure containing a nitrogen atom and a carbonyl group. 3-Methylpiperidin-4-one can be synthesized through various methods, including the cyclization of N-allyl-N-methyl-γ-aminobutyric acid or the Mannich reaction with 3-picoline.
This compound exhibits basic properties due to the presence of the nitrogen atom and can form salts with acids, such as 3-methylpiperidin-4-one hydrochloride.
Research suggests that 3-methylpiperidin-4-one may hold potential in various scientific research applications, including:
Studies have explored the potential of 3-methylpiperidin-4-one derivatives as scaffolds for developing new drugs targeting various diseases. For example, research has investigated its potential for developing anticonvulsant and anti-inflammatory agents [].
3-Methylpiperidin-4-one can serve as a valuable building block in organic synthesis for the preparation of more complex molecules. Its versatile reactivity allows its incorporation into various chemical transformations [].
Studies have explored the use of 3-methylpiperidin-4-one derivatives in the development of new materials with specific properties, such as ionic liquids and polymers [].
3-Methylpiperidin-4-one is a heterocyclic organic compound characterized by a piperidine ring with a methyl group at the third position and a ketone functional group at the fourth position. Its molecular formula is , and it possesses a molecular weight of approximately 113.16 g/mol. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, making it a significant compound in medicinal chemistry and organic synthesis .
Currently, there is no documented information on the mechanism of action of 3-MP-4 in biological systems.
3-Methylpiperidin-4-one exhibits notable biological properties, including:
Several methods have been developed for synthesizing 3-methylpiperidin-4-one:
3-Methylpiperidin-4-one finds applications in various fields:
Studies on the interactions of 3-methylpiperidin-4-one with biological systems have revealed:
Several compounds share structural similarities with 3-methylpiperidin-4-one. These include:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methylpiperidin-4-one | Methyl group at position one | Less sterically hindered than 3-methyl variant |
2-Methylpiperidin-4-one | Methyl group at position two | Different electronic properties due to position |
3-Ethylpiperidin-4-one | Ethyl group instead of methyl | Greater steric bulk affecting reactivity |
1-Benzylpiperidin-4-one | Benzyl substituent at position one | Increased lipophilicity affecting pharmacokinetics |
2,6-Dimethylpiperidin-4-one | Two methyl groups at positions two and six | Enhanced biological activity due to steric effects |
The uniqueness of 3-methylpiperidin-4-one lies in its specific arrangement of substituents and functional groups, which contribute to its distinct chemical reactivity and biological activity compared to these similar compounds. Its role as an intermediate in synthesizing diverse derivatives further emphasizes its significance in medicinal chemistry.
Nuclear magnetic resonance spectroscopy represents the most definitive analytical technique for structural elucidation and purity assessment of 3-methylpiperidin-4-one [1] [2]. The compound exhibits characteristic spectral features in both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance that provide unambiguous identification and quantitative analysis capabilities.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 3-methylpiperidin-4-one in deuterated chloroform reveals distinctive multiplet patterns characteristic of the piperidine ring system [3] [4]. The methylene protons adjacent to the nitrogen atom typically appear as a complex multiplet in the region of 2.70-2.80 parts per million, integrating for two protons. These signals demonstrate characteristic coupling patterns with neighboring ring carbons, exhibiting coupling constants of approximately 6-8 hertz [5] [6].
The methylene protons at the carbon-5 position of the piperidine ring manifest as a triplet pattern at 2.40-2.50 parts per million, with coupling constants reflecting the axial-equatorial relationships within the chair conformation [2]. The methyl substituent at the carbon-3 position produces a distinctive doublet at approximately 1.20 parts per million, integrating for three protons with a coupling constant of 6.5 hertz to the adjacent methine proton [3] [4].
The methine proton bearing the methyl substituent appears as a quartet pattern at 2.85-2.95 parts per million, demonstrating the expected coupling with the methyl group. Chemical shift assignments have been confirmed through two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy experiments [4] [7].
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift assignments [8] [6]. The carbonyl carbon exhibits a distinctive signal at 205-210 parts per million, consistent with ketone functionality in saturated heterocyclic systems. The methyl carbon attached at the carbon-3 position resonates at 20-22 parts per million, while the methine carbon bearing this substituent appears at 42-45 parts per million [9].
The remaining piperidine ring carbons demonstrate characteristic chemical shifts: carbon-2 and carbon-6 methylene groups resonate at 50-55 parts per million, reflecting their proximity to the nitrogen atom, while carbon-5 appears at 35-38 parts per million [8]. These assignments have been confirmed through distortionless enhancement by polarization transfer experiments and heteronuclear multiple quantum coherence spectroscopy [6].
High-performance liquid chromatography serves as the primary analytical method for quantitative analysis and purity determination of 3-methylpiperidin-4-one [10] [11]. Multiple chromatographic approaches have been developed to accommodate different analytical requirements and sample matrices.
Reverse-Phase Chromatographic Methods
The most widely employed analytical approach utilizes reverse-phase chromatography with carbon-18 stationary phases [12] [13]. A typical analytical method employs a 150 millimeter by 4.6 millimeter internal diameter column packed with 5-micrometer octadecylsilane particles. The mobile phase consists of acetonitrile and water in a 68:32 volume ratio, containing 0.1 percent phosphoric acid for pH control and peak symmetry enhancement [11].
Under these conditions, 3-methylpiperidin-4-one elutes at approximately 8-12 minutes with excellent peak symmetry and baseline resolution from potential impurities [13]. The method demonstrates linearity across the concentration range of 0.5-100 micrograms per milliliter, with correlation coefficients exceeding 0.9995. Detection limits of 0.15 micrograms per milliliter have been achieved using ultraviolet detection at 220 nanometers [11].
Chiral Chromatographic Separation
For enantiomeric analysis, specialized chiral stationary phases enable separation of optical isomers [10]. Crown ether-based chiral columns operating at reduced temperatures provide baseline resolution of enantiomers. The mobile phase consists of perchloric acid adjusted to pH 1.0 and methanol in a 95:5 volume ratio, with column temperatures maintained at 0 degrees Celsius [10].
Under these conditions, the S-enantiomer elutes at 3.0 minutes while the R-enantiomer appears at 3.7 minutes, enabling determination of enantiomeric excess with precision exceeding 0.1 percent [10]. Detection employs refractive index monitoring due to the absence of significant ultraviolet absorption in the mobile phase system.
Method Validation Parameters
Comprehensive method validation demonstrates robustness across multiple analytical parameters [11]. Precision studies yield relative standard deviations below 2.0 percent for both repeatability and intermediate precision measurements. Accuracy assessments through recovery studies demonstrate mean recoveries of 101.8 percent with relative standard deviations below 0.6 percent across three concentration levels [11].
System suitability parameters include theoretical plate counts exceeding 3000, tailing factors below 1.5, and resolution factors greater than 2.0 for adjacent peaks. The developed methods demonstrate stability over 24-hour periods at ambient temperature, with peak area variations below 0.3 percent [11].
Mass spectrometry provides definitive molecular weight confirmation and structural characterization through distinctive fragmentation patterns [15]. Electron ionization mass spectrometry reveals systematic fragmentation pathways characteristic of the piperidine-4-one scaffold.
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at mass-to-charge ratio 113, corresponding to the molecular formula C₆H₁₁NO [16] [15]. This ion exhibits moderate intensity, typical of saturated heterocyclic ketones under electron ionization conditions. The molecular ion readily undergoes alpha-cleavage adjacent to the carbonyl functionality, producing characteristic fragment ions [17] [18].
Loss of the methyl radical from the molecular ion generates a base peak at mass-to-charge ratio 98, representing loss of 15 mass units [15]. This fragmentation occurs preferentially due to the stability of the resulting radical cation. Additionally, loss of carbon monoxide from the molecular ion produces a significant fragment at mass-to-charge ratio 85, demonstrating the characteristic decarbonylation of cyclic ketones [18].
Secondary Fragmentation Pathways
Further fragmentation proceeds through multiple pathways characteristic of piperidine derivatives [17]. Alpha-cleavage of the piperidine ring generates an iminium ion at mass-to-charge ratio 70, corresponding to loss of acetyl functionality. This fragment represents a key diagnostic ion for 3-substituted piperidine-4-ones [19].
Ring contraction and rearrangement processes produce fragments at mass-to-charge ratios 57, 43, and 30 [15]. The fragment at mass-to-charge ratio 57 corresponds to formation of a stable C₄H₉N⁺ ion through alpha-cleavage. The base peak at mass-to-charge ratio 43 represents formation of an acetyl cation, while the fragment at mass-to-charge ratio 30 corresponds to the characteristic iminium ion CH₂=NH₂⁺ [17] [18].
High-Resolution Mass Spectrometric Analysis
High-resolution mass spectrometry enables precise molecular formula determination and enhanced structural characterization . Electrospray ionization produces protonated molecular ions at mass-to-charge ratio 114.09134 with typical mass accuracy below 2 parts per million. Collision-induced dissociation experiments reveal detailed fragmentation pathways consistent with electron ionization data [16].
Predicted collision cross sections for various adduct ions enable ion mobility spectrometry characterization. The protonated molecular ion exhibits a collision cross section of 122.8 square angstroms, while sodium and ammonium adducts demonstrate values of 129.2 and 143.5 square angstroms respectively [16].
Infrared and ultraviolet spectroscopy provide complementary structural information and functional group identification for 3-methylpiperidin-4-one [20] [21]. These techniques enable rapid qualitative analysis and support structural confirmation.
Infrared Spectroscopic Characteristics
The infrared spectrum exhibits characteristic absorption bands diagnostic of the piperidine-4-one structure [22] [20]. The most prominent feature appears at 1715 wavenumbers, corresponding to the carbonyl stretching vibration of the ketone functionality. This absorption demonstrates typical intensity and frequency for six-membered ring ketones in saturated heterocyclic systems [20].
Carbon-hydrogen stretching vibrations appear in the region of 2800-3000 wavenumbers, with multiple overlapping bands corresponding to methyl and methylene groups [23]. The asymmetric and symmetric methyl stretching modes appear at 2955 and 2870 wavenumbers respectively, while methylene stretching vibrations occur at 2920 and 2850 wavenumbers [20].
Carbon-hydrogen bending vibrations manifest in the fingerprint region below 1500 wavenumbers [22]. Methyl deformation modes appear at 1450 and 1375 wavenumbers, while methylene deformation and ring breathing vibrations occur throughout the 1000-1400 wavenumber region. The nitrogen-hydrogen stretching vibration, when present in protonated forms, appears as a weak broad absorption around 3300 wavenumbers [20].
Ultraviolet Spectroscopic Properties
Ultraviolet spectroscopy reveals electronic transitions characteristic of the carbonyl chromophore [24] [21]. The primary absorption maximum occurs at approximately 280 nanometers, corresponding to the n→π* transition of the carbonyl functionality. This transition exhibits low intensity with molar absorptivity coefficients typically below 100 liters per mole per centimeter [21].
A secondary absorption band appears at 220 nanometers, attributed to π→π* transitions involving the carbonyl system [24]. This absorption demonstrates higher intensity than the n→π* transition and provides enhanced sensitivity for analytical applications. The exact wavelengths and intensities depend on solvent polarity, with blue shifts observed in polar protic solvents [25].
Time-dependent density functional theory calculations predict absorption maxima consistent with experimental observations [24]. Computational studies indicate that halogen substitution on aromatic derivatives significantly influences the ultraviolet absorption characteristics, with electron-withdrawing groups causing bathochromic shifts [24].
Vibrational Mode Assignments
Detailed vibrational analysis through density functional theory calculations enables complete mode assignments [20]. The carbonyl stretching mode demonstrates the highest frequency among non-hydrogen stretching vibrations, reflecting the double bond character and reduced conjugation in the saturated heterocyclic environment [26].
Corrosive;Irritant